Stereochemical Configuration as a Determinant for Divergent Drug Scaffolds: (2S,3R) vs. (2R,3S)-2-Aminopent-4-ene-1,3-diol
The primary differential factor is stereochemical configuration. The (2S,3R) stereochemistry of the target compound directly contrasts with the (2R,3S) configuration found in the clinical candidate SK1-I . While the (2R,3S) enantiomer is a key intermediate for SK1-I, a potent and isoenzyme-specific inhibitor of sphingosine kinase 1 (SphK1) with anti-leukemic activity, the (2S,3R) configuration serves as a distinct starting point for synthesizing other stereochemically-defined target molecules [1].
| Evidence Dimension | Stereochemical Configuration (absolute) |
|---|---|
| Target Compound Data | (2S,3R) |
| Comparator Or Baseline | (2R,3S)-2-aminopent-4-ene-1,3-diol (the enantiomer) |
| Quantified Difference | Enantiomeric; the two compounds are non-superimposable mirror images. |
| Conditions | Fundamental structural property. |
Why This Matters
For a procurement scientist, specifying the correct enantiomer is not optional; ordering the (2R,3S) enantiomer would provide the SK1-I precursor, a chemically distinct entity with a known pharmacological profile, whereas the (2S,3R) enantiomer is a different chemical tool for constructing alternative molecular architectures.
- [1] Paugh, S. W., et al. (2008). A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia. Blood, 112(4), 1382-1391. View Source
